molecular formula C9H6ClNO3 B1581354 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 40707-01-5

5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B1581354
CAS RN: 40707-01-5
M. Wt: 211.6 g/mol
InChI Key: BTNWNXWHFWYONH-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is a chlorinated derivative of the parent compound, with a chloro group and a methyl group attached to the benzo[d][1,3]oxazine ring . It is a heterocyclic organic compound and can be used in various chemical and pharmaceutical applications .


Molecular Structure Analysis

The molecular formula of 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is C9H6ClNO3 . It has a molecular weight of 211.6 .


Physical And Chemical Properties Analysis

5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.311 mg/ml .

Scientific Research Applications

Organic Crystal Engineering

Organic crystal engineering studies involving 1,4-piperazine-2,5-diones demonstrate the synthesis and crystallization processes leading to polymorphic forms with different hydrogen-bonding networks. This research highlights the potential for 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione in studying molecular association and polymorphism in solid-state chemistry, providing insights into the design of organic materials with tailored properties (Weatherhead-Kloster et al., 2005).

Heterocyclic Transformations

The compound serves as a substrate in heterocyclic transformations, facilitating the synthesis of various nitrogen-containing heterocycles. These transformations are crucial for developing novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Bogdanov & Mironov, 2016).

Synthesis of Novel Compounds

Research on the synthesis of new azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones from carbon dioxide highlights innovative approaches to creating novel compounds. Using green chemistry principles and nanocomposite catalysts, these syntheses contribute to sustainable chemical practices and the development of new materials with unique properties (Nikpassand et al., 2018).

Ionophore Characterization

Studies on the ionophore character of uracil-based podands involving 6-methyl-1,3-oxazine-2,4-dione derivatives underscore the relevance of 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione in the field of supramolecular chemistry. These compounds' ability to selectively bind and transport ions can be leveraged in sensor technologies, environmental monitoring, and therapeutic applications (Kumar et al., 1992).

Safety And Hazards

The compound is classified as a warning under the GHS classification . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-chloro-1-methyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-11-6-4-2-3-5(10)7(6)8(12)14-9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNWNXWHFWYONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343028
Record name 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

CAS RN

40707-01-5
Record name 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an atmosphere of nitrogen, 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione (10 g, 50.61 mmol, 1.00 equiv) was dissolved in N,N-dimethylformamide (100 ml) at about 5° C. Sodium hydride (2.8 g, 121.5 mmol, 2.4 equiv) and methyl iodide (5.7 ml, 2 equiv) were then added, and the resulting mixture was stirred at ambient temperature for about 16 hours. The mixture was purged with nitrogen for about 1 hour to give the title product as a yellow solid, which was used directly in the next step without any purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Anhydrous potassium carbonate (16.8 g.) was added gradually to a suspension of the known compound 1,2-dihydro-5-chloro-2,4-dioxo-3,1-(4H)-benzoxazine (11.7 g.) in dry dimethyl sulphoxide (110 ml.) and the mixture stirred at room temperature for 20 minutes Dimethyl sulphate (7 ml.) was added dropwise with vigorous stirring at 30°-35° for 12 minutes and the mixture allowed to settle. The supernatant liquid was decanted into an ice/dilute hydrochloric acid mixture (600 ml.; 0.05 M.HCl). The resulting precipitate was collected, washed with water and dried in vacuo to give 1,2-dihydro-1-methyl-5-chloro-2,4-dioxo-3,1-(4H)-benzoxazine m.p. 199°-201° (dec.).
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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